(+)-JQ1

説明

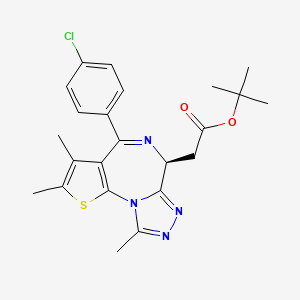

JQ1 is a member of the class of thienotriazolodiazepines that is the tert-butyl ester of [(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetic acid. An inhibitor of bromodomain-containing protein 4 that exhibits anti-cancer and cardioprotective properties. It has a role as a bromodomain-containing protein 4 inhibitor, a cardioprotective agent, an antineoplastic agent, an anti-inflammatory agent, an angiogenesis inhibitor, an apoptosis inducer and a ferroptosis inducer. It is a thienotriazolodiazepine, an organochlorine compound, a carboxylic ester and a tert-butyl ester.

生物活性

(+)-JQ1 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. This compound has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer therapy and reproductive biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

This compound functions by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated lysines on histones and non-histone proteins. This inhibition disrupts transcriptional regulation associated with various oncogenes, including MYC, leading to decreased cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to modulate inflammatory responses and immune function by inhibiting NF-κB signaling pathways .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-Cancer Activity

- Cell Proliferation Inhibition : this compound has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, including lymphoma, leukemia, and pancreatic cancer cells. It induces G1 cell cycle arrest and apoptosis through downregulation of MYC expression .

- Case Study : In a study involving NUT midline carcinoma (NMC), treatment with this compound resulted in significant tumor regression in xenograft models, showcasing its potential as a therapeutic agent for aggressive cancers .

2. Reproductive Effects

- Contraceptive Effects : In male mice, this compound exhibits reversible contraceptive effects by targeting germ cells. This effect is mediated through inhibition of BRDT, which is essential for spermatogenesis .

- Research Findings : Studies have shown that male mice treated with this compound experienced a temporary reduction in fertility without long-term reproductive harm upon cessation of treatment .

3. Neuroprotective Effects

- Huntington's Disease Model : Research on the R6/2 mouse model of Huntington’s disease indicated that while this compound improved motor performance in non-transgenic mice, it exacerbated weight loss and did not ameliorate symptoms in R6/2 mice. This highlights the complex effects of epigenetic modulators on neurodegenerative conditions .

- Gene Expression Modulation : Treatment with this compound altered gene expression patterns associated with neuroinflammation and energy metabolism pathways in treated mice .

Pharmacokinetics and Limitations

Despite its promising biological activities, this compound has limitations regarding its pharmacokinetic properties:

- Short Half-Life : The compound has a short half-life (approximately 1 hour) in vivo, which poses challenges for its clinical application .

- Metabolic Stability : this compound is a substrate for cytochrome P450 3A4 (CYP3A4), leading to potential drug-drug interactions and metabolic instability .

Comparative Table of Biological Activities

科学的研究の応用

Case Studies

- NUT Midline Carcinoma : Research has shown that (+)-JQ1 effectively targets fusion oncogenes in NUT midline carcinoma, leading to significant tumor regression in preclinical models .

- Acute Myeloid Leukemia : A study indicated that this compound demonstrated potent anti-leukemic activity by downregulating MYC expression, a key driver in acute myeloid leukemia .

- Breast Cancer : Recent investigations revealed that combining this compound with other agents enhances anti-cancer activity by targeting shared biological pathways. This synergistic effect was elucidated through network pharmacology approaches .

| Cancer Type | Mechanism of Action | References |

|---|---|---|

| NUT Midline Carcinoma | Targets fusion oncogenes | |

| Acute Myeloid Leukemia | Downregulates MYC | |

| Breast Cancer | Synergistic effects with other agents |

Cognitive Enhancement

Recent studies have explored the role of this compound in enhancing cognitive function and memory formation. In animal models of Alzheimer’s disease, this compound improved associative and spatial memory by modulating histone acetylation and gene expression related to synaptic plasticity .

Mechanistic Insights

The administration of this compound resulted in a significant restoration of physiological gene expression patterns in Alzheimer’s models, suggesting its potential as a therapeutic agent for dementia . The drug's ability to enhance long-term potentiation (LTP) further supports its role in cognitive enhancement.

| Disease | Effect | Mechanism | References |

|---|---|---|---|

| Alzheimer's Disease | Improved memory and cognition | Modulates histone acetylation |

HIV Treatment

This compound has been investigated for its potential to reactivate latent HIV reservoirs. By inhibiting BET proteins, it can enhance the expression of viral genes, thereby promoting the clearance of infected cells .

Contraceptive Research

The compound is also being explored as a male contraceptive by targeting specific reproductive pathways without affecting overall health .

Targeted Protein Degradation

Innovations in drug design have led to the development of PROTACs (proteolysis-targeting chimeras) using this compound as a component. These molecules selectively degrade BRD4 and other target proteins involved in oncogenesis, offering a novel approach to cancer therapy .

化学反応の分析

Metabolic Oxidation Pathways

(+)-JQ1 is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 and CYP2C19 identified as key contributors .

Key Findings:

-

Major Metabolite Formation : Oxidation at the thiophene 2-methyl group produces a monohydroxylated metabolite (M1, m/z 473.1410), confirmed via UHPLC-Q Exactive MS analysis .

-

Enzyme Inhibition Studies : Co-incubation with ketoconazole (CYP3A4 inhibitor) or nootkatone (CYP2C19 inhibitor) reduced metabolite formation by 70% and 30%, respectively, in human liver microsomes .

-

Metabolic Stability : Human liver microsomes showed a half-life (t₁/₂) of 49 min for this compound, which increased to 125 min for fluorinated analogs (Table 1) .

| Compound | Human Liver Microsomal t₁/₂ (min) | BRDT Kₐ (nM) |

|---|---|---|

| This compound | 49 | 188 |

| This compound-F2 | 125 | 3,920 |

Photochemical Oxidation and Derivatization

Selective oxidation of this compound’s thiophene 2-methyl group was achieved using tetrabutylammonium decatungstate (TBADT) under UV irradiation :

-

Reaction : this compound → this compound-CHO (aldehyde intermediate) → this compound-OH (alcohol via NaBH₄ reduction).

-

Confirmation : LC/MS alignment with liver microsomal metabolites confirmed this compound-OH as the major in vivo metabolite .

Deuteration Strategy

-

Synthesis : Trideuterated this compound-D (−CD₃ at thiophene 2-methyl) exhibited 1.8–2.8-fold longer t₁/₂ in human/mouse microsomes compared to this compound .

-

Pharmacokinetics : Deuteration increased systemic exposure (AUC₀–∞) by 25% in mice (Table 2) .

| Parameter | This compound (Male) | This compound-D (Male) |

|---|---|---|

| AUC₀–∞ (μg·h/mL) | 75.1 | 94.2 |

| CL/F (mL/h/kg) | 661 | 528 |

Fluorination and Ester Modification

-

Fluorination at the thiophene 2-position (e.g., this compound-F2) improved metabolic stability but reduced BRDT binding affinity (Kₐ = 3,920 nM) .

-

Conversion of the tert-butyl ester to a methyl ester enabled alkylation reactions, though diastereoselectivity challenges required epimerization steps .

Click Chemistry Derivatives

This compound derivatives functionalized with propargyl amide (PA) or trans-cyclooctene (TCO) enabled bioorthogonal tracking in cellular systems :

-

Applications : Used to map BRD4 occupancy at enhancers and promoters via click-seq .

-

Validation : Co-crystal structures confirmed retained binding to BRD4’s acetyl-lysine pocket .

Enzymatic and Non-Enzymatic Reactivity

特性

IUPAC Name |

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVXATUJJDPFDM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155309 | |

| Record name | JQ1 Compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268524-70-4 | |

| Record name | JQ 1(+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JQ1 Compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268524704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JQ1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JQ1 Compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JQ1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MRH0IMX0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。